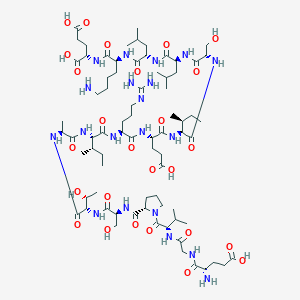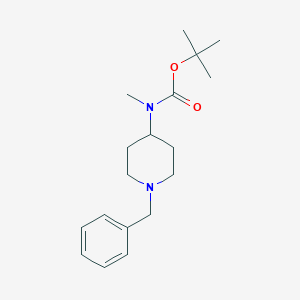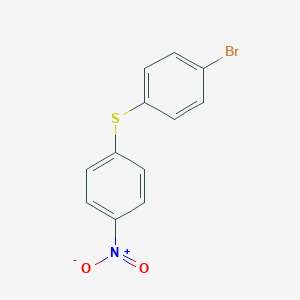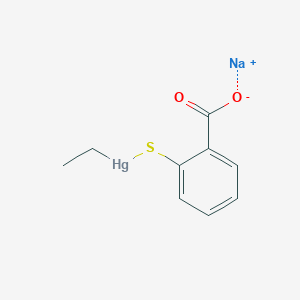
2-Butyl-1-octanol
Übersicht
Beschreibung
2-Butyl-1-octanol (BuOA) is a long-chain glass forming monohydroxy alcohol . It is a solvent and surfactant with low viscosity . It acts as an emulsifier, aiding in the creation of stable emulsions, and as a stabilizer for suspensions, helping to maintain their homogeneous state .
Synthesis Analysis
2-Butyl-1-octanol has been used to synthesize 2-butyl-1-octyl-methacrylate (BOMA), 3,5,5-trimethyl-1-hexyl methacrylate (TMHMA), and hydrophobic polyesters in miniemulsion in the presence of large amounts of water . It has also been used as an extraction solvent in extractive fed-batch experiments .Molecular Structure Analysis
The molecular formula of 2-Butyl-1-octanol is C12H26O . Its molecular weight is 186.3342 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
2-Butyl-1-octanol has been used to synthesize diverse compounds, including carboxylic acids and esters . It also participates as a reactant in the synthesis of various compounds, such as alcohols and amines .Physical And Chemical Properties Analysis
2-Butyl-1-octanol has a boiling point of 145-149 °C (lit.) and a density of 0.833 g/mL at 25 °C (lit.) . It is a solvent and surfactant with low viscosity .Wissenschaftliche Forschungsanwendungen
Thermophysical Property Research
2-Butyl-1-octanol: is extensively used in the study of thermophysical properties. The National Institute of Standards and Technology (NIST) provides critically evaluated data for this compound, which is vital for understanding its behavior under various temperatures and pressures . This data is crucial for researchers in the field of thermodynamics and for industries that require precise physical property data for process design and safety assessments.
Organic Synthesis
This compound serves as a starting material for synthesizing various organic molecules. For instance, it has been used to synthesize 2-butyl-1-octyl-methacrylate (BOMA) and 3,5,5-trimethyl-1-hexyl methacrylate (TMHMA) . These molecules are important monomers for creating polymers with specific characteristics, such as increased hydrophobicity or altered mechanical properties.
Miniemulsion Polymerization
2-Butyl-1-octanol: has been utilized in the creation of hydrophobic polyesters through miniemulsion polymerization . This process involves polymerizing monomers in the presence of large amounts of water, which is a challenging environment for hydrophobic interactions. The compound’s properties make it suitable for stabilizing the miniemulsion system and facilitating the polymerization process.
Solvent Extraction
In extractive fed-batch experiments, 2-Butyl-1-octanol acts as an extraction solvent . Its ability to separate compounds based on their solubility makes it valuable for purifying chemicals, pharmaceuticals, and other materials. This application is particularly important in processes where high purity levels are required.
Wirkmechanismus
Target of Action
2-Butyl-1-octanol, also known as 2-butyloctyl alcohol, is a long-chain monohydroxy alcohol . The primary targets of 2-Butyl-1-octanol are non-polar solutes in the aqueous phase. The compound’s non-polar alkyl chain interacts favorably with these solutes, drawing them into the organic phase.
Mode of Action
The mode of action of 2-Butyl-1-octanol is based on the principle of differential solubility. Its non-polar alkyl chain interacts favorably with non-polar solutes in the aqueous phase, drawing them into the organic phase. This interaction leads to the extraction of the solutes from the aqueous phase, which can be useful in various applications such as solvent extraction .
Biochemical Pathways
It is known that long-chain alcohols like 2-butyl-1-octanol can disrupt lipid bilayers and affect membrane fluidity . This could potentially impact a variety of cellular processes and biochemical pathways.
Result of Action
The molecular and cellular effects of 2-Butyl-1-octanol’s action are largely dependent on its role as a solvent. By extracting non-polar solutes from the aqueous phase, 2-Butyl-1-octanol can influence the concentration of these solutes and potentially disrupt their normal function.
Action Environment
The action, efficacy, and stability of 2-Butyl-1-octanol can be influenced by various environmental factors. For instance, the presence of other solvents or chemicals can affect its solvent extraction efficiency. Additionally, temperature and pH can impact its stability and efficacy .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-butyloctan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O/c1-3-5-7-8-10-12(11-13)9-6-4-2/h12-13H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVBHZBLHNOQON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044818 | |
| Record name | 2-Butyloctan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless oily liquid with a sweet odor; [Sasol MSDS] | |
| Record name | 1-Octanol, 2-butyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyloctanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10248 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
145.00 to 149.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Butyl-1-octanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041288 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Butyl-1-octanol | |
CAS RN |
3913-02-8 | |
| Record name | 2-Butyl-1-octanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3913-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyloctanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-BUTYL-1-OCTANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2414 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Octanol, 2-butyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butyloctan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butyloctan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYLOCTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N442D9VO79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Butyl-1-octanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041288 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














